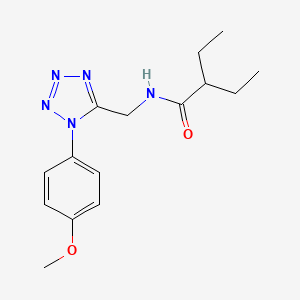

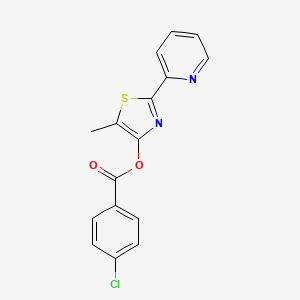

9-(4-Chlorobenzyl)-9H-purin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

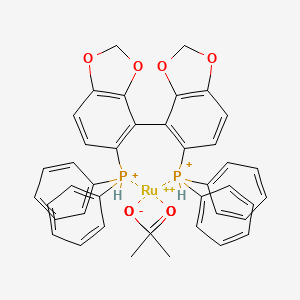

The compound “9-(4-Chlorobenzyl)-9H-purin-6-amine” is a purine derivative. Purines are biologically significant molecules found in DNA, RNA, and many biochemical pathways . The “4-Chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom at the 4th position .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through N-benzylation reactions . For instance, 4-chlorobenzyl chloride can react with amines to form benzylamines .Aplicaciones Científicas De Investigación

Synthetic Studies and Tautomerism

Research by Roggen and Gundersen (2008) highlights the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, a category closely related to 9-(4-Chlorobenzyl)-9H-purin-6-amine. This study focuses on the amino/imino tautomer ratio and identifies tautomers using NMR methods. Their findings could provide insights into the structural characteristics and reactivity of related compounds like this compound (Roggen & Gundersen, 2008).

Acetylcholinesterase Inhibition

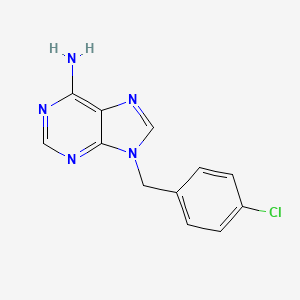

Kang et al. (2013) designed and synthesized 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives. These compounds, sharing a structural similarity with this compound, were evaluated for their inhibition activity against acetylcholinesterase (AChE). This study suggests potential applications of similar compounds in the treatment of diseases related to acetylcholinesterase activity (Kang et al., 2013).

Synthesis and Biological Activity of Analogs

Roggen et al. (2011) synthesized 2-substituted N-methoxy-9-methyl-9H-purin-6-amines from 6-chloro-9-methyl-9H-purines, providing insights into the synthesis and biological activity of compounds structurally related to this compound. This research contributes to understanding the chemical diversity and potential biological applications of these compounds (Roggen et al., 2011).

Purine Derivatives and Plant-Growth Regulation

El-Bayouki et al. (2013) explored purine derivatives, including 9H-purin-6-amine structures, for their potential in plant growth regulation. This study's findings could indicate applications of this compound in agriculture, particularly in modulating plant growth (El-Bayouki et al., 2013).

Aldose Reductase Inhibition for Diabetic Complications

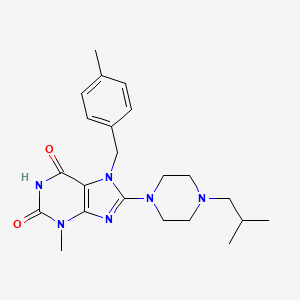

Zhu et al. (2022) synthesized 9H-purin-6-amine derivatives as aldose reductase inhibitors, which could be relevant for the treatment of diabetic complications. This research opens avenues for the use of similar compounds, like this compound, in managing diabetes-related complications (Zhu et al., 2022).

Antibacterial Evaluation

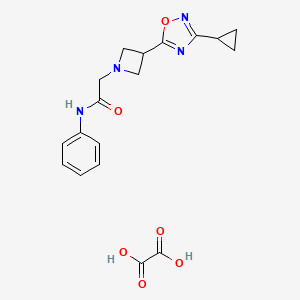

Govori (2017) synthesized 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine compounds and screened them for antibacterial activity. Since this compound is structurally related, this study's methodology and findings could be pertinent to assessing its potential antibacterial properties (Govori, 2017).

Propiedades

IUPAC Name |

9-[(4-chlorophenyl)methyl]purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-9-3-1-8(2-4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTZCEOYUNTGLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2384595.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)

![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)

![6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2384614.png)

![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)